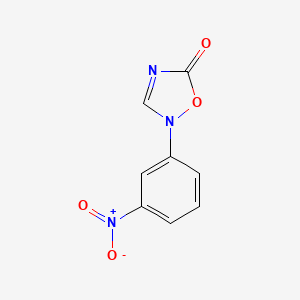
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that features a nitrophenyl group attached to an oxadiazolone ring
Vorbereitungsmethoden
The synthesis of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate .
Analyse Chemischer Reaktionen
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The oxadiazolone ring can be oxidized under specific conditions to form different products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific optical and electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazolone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one include:
2-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one: Similar structure but with the nitro group in the para position.
2-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one: The nitro group is replaced with an amino group.
2-(3-Nitrophenyl)-1,3,4-oxadiazol-5(2H)-one: The oxadiazolone ring is modified to a different isomeric form
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique aspects of this compound.
Eigenschaften
CAS-Nummer |
138320-95-3 |
|---|---|
Molekularformel |
C8H5N3O4 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H5N3O4/c12-8-9-5-10(15-8)6-2-1-3-7(4-6)11(13)14/h1-5H |
InChI-Schlüssel |
ZIJOLQIYPQQZML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



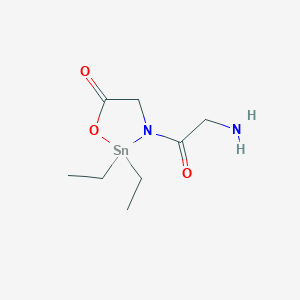
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)

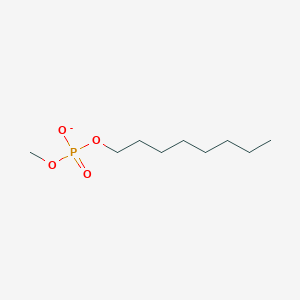
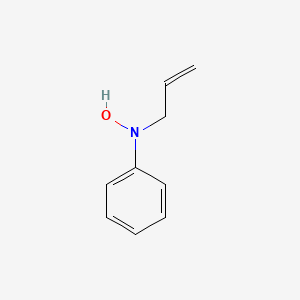
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
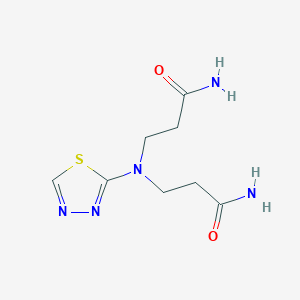
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
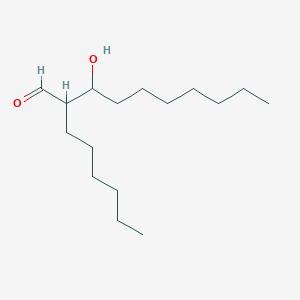
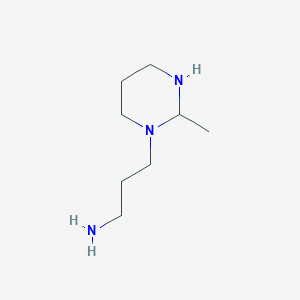
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)


